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Compound of Interest

Compound Name: Sofosbuvir impurity J

Cat. No.: B560559 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As

with any pharmaceutical product, ensuring its purity and controlling the level of impurities is

critical for its safety and efficacy. This document provides a detailed protocol for the

determination of related substances in Sofosbuvir using Reverse Phase High-Performance

Liquid Chromatography (RP-HPLC). The method described is based on a compilation of

validated analytical procedures found in scientific literature and is suitable for researchers,

scientists, and drug development professionals.

Chromatographic Conditions
A robust RP-HPLC method is essential for the separation and quantification of Sofosbuvir and

its potential impurities. The following table summarizes a commonly employed set of

chromatographic conditions.
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Parameter Recommended Conditions

Chromatographic Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[1][2] or equivalent

Mobile Phase A 0.1% Trifluoroacetic acid in water[1][2]

Mobile Phase B Acetonitrile[1][2]

Elution Mode Isocratic[1][2] or Gradient

Mobile Phase Composition (Isocratic)
Water: Acetonitrile (50:50 v/v) with 0.1%

Trifluoroacetic acid[1][2]

Flow Rate 1.0 mL/min[3][4]

Column Temperature 35°C[3]

Detector Wavelength 260 nm[1][2][5] or 263 nm[3][4][6]

Injection Volume 10 µL[6]

Diluent Water: Acetonitrile (50:50 v/v)[2]

Known and Potential Impurities of Sofosbuvir
Forced degradation studies have been conducted to identify potential degradation products of

Sofosbuvir under various stress conditions such as acid, base, and oxidation.[5][7] These

studies, along with the analysis of process-related impurities, are crucial for developing a

stability-indicating method. Some of the known impurities and degradation products are listed

below. It is important to note that a comprehensive list of impurities can be obtained from

pharmacopeias such as the European Pharmacopoeia (EP) and the United States

Pharmacopeia (USP).[8]

(R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-

methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (Acid degradation impurity)[5]

(S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-

3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate

(Base degradation impurity A)[5]
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(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-

4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (Base

degradation impurity B)[5]

Phosphoryl impurity (Process-related impurity)[1][2]

Quantitative Data Summary
The following table summarizes key quantitative data from a validated method for the

estimation of Sofosbuvir and a related phosphoryl impurity.

Analyte
Retention Time
(min)

Linearity
Range (µg/mL)

LOD (µg/mL) LOQ (µg/mL)

Sofosbuvir 3.674[1] 160 - 480[1][2] 0.04[2] 0.125[1]

Phosphoryl

Impurity
5.704[1] 10 - 30[1][2] 0.12[2] 0.375[1]

Experimental Protocol
This section provides a detailed step-by-step methodology for the related substances testing of

Sofosbuvir.

Preparation of Solutions
1.1. Diluent Preparation:

Mix HPLC grade water and HPLC grade acetonitrile in a 50:50 volume/volume ratio.

Sonicate for 10 minutes to degas the solution.

1.2. Standard Stock Solution Preparation (Sofosbuvir):

Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric

flask.[3]

Add approximately 15 mL of diluent and sonicate to dissolve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.proquest.com/openview/215948a7c37e7ccf9bef4987a5c90662/1?pq-origsite=gscholar&cbl=5642771
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.proquest.com/openview/215948a7c37e7ccf9bef4987a5c90662/1?pq-origsite=gscholar&cbl=5642771
https://www.proquest.com/openview/215948a7c37e7ccf9bef4987a5c90662/1?pq-origsite=gscholar&cbl=5642771
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.proquest.com/openview/215948a7c37e7ccf9bef4987a5c90662/1?pq-origsite=gscholar&cbl=5642771
https://www.proquest.com/openview/215948a7c37e7ccf9bef4987a5c90662/1?pq-origsite=gscholar&cbl=5642771
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://jmpas.com/admin/assets/article_issue/1661978835JMPAS_JULY_-_AUGUST_2022.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Make up the volume to the mark with the diluent and mix well. This yields a concentration of

about 1000 µg/mL.

1.3. Impurity Stock Solution Preparation (if standards are available):

Accurately weigh an appropriate amount of each impurity reference standard into separate

volumetric flasks.

Dissolve and dilute with the diluent to a known concentration.

1.4. System Suitability Solution:

Prepare a solution containing a known concentration of Sofosbuvir (e.g., 400 µg/mL) and its

known impurities at their specified limit concentration (e.g., 0.15% of the Sofosbuvir

concentration).

1.5. Sample Preparation (from Tablets):

Weigh and powder not fewer than 20 tablets to determine the average tablet weight.

Accurately weigh a quantity of the tablet powder equivalent to 400 mg of Sofosbuvir and

transfer it into a 200 mL volumetric flask.[5]

Add a portion of the diluent, sonicate for 30 minutes with intermittent shaking to ensure

complete dissolution of the drug.[5]

Cool the solution to room temperature and dilute to the mark with the diluent.

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of

the filtrate.

Chromatographic Procedure
2.1. System Equilibration:

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.
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2.2. Injection Sequence:

Inject the diluent (blank) to ensure no carryover or interfering peaks.

Inject the system suitability solution multiple times (typically 5 or 6) to check for system

performance parameters.

Inject the standard solution.

Inject the sample solution.

Inject the standard solution again at regular intervals to monitor system drift.

2.3. System Suitability Criteria:

The relative standard deviation (RSD) of the peak area for replicate injections of the

Sofosbuvir standard should be not more than 2.0%.

The tailing factor for the Sofosbuvir peak should be not more than 2.0.

The theoretical plates for the Sofosbuvir peak should be not less than 2000.

The resolution between Sofosbuvir and the nearest eluting impurity peak should be not less

than 1.5.

Data Analysis and Calculations
Identify the peaks of the related substances in the sample chromatogram by comparing their

retention times with those from the standard/system suitability solution.

Calculate the percentage of each impurity using the following formula:

% Impurity = (Area of Impurity Peak / Area of Sofosbuvir Peak in Standard) x (Concentration

of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100

Note: If the relative response factor (RRF) is not known, it is assumed to be 1. For accurate

quantification, the RRF for each impurity should be determined.

The total impurities are the sum of all individual impurities.
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Disregard any peaks due to the blank and any peaks below the limit of quantification (LOQ).

Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the related substances testing of

Sofosbuvir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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